1-(Oxetan-3-yl)propan-1-one

aqueous solubility physicochemical properties bioisostere

1-(Oxetan-3-yl)propan-1-one (CAS 1511912-98-3) is a C6 aliphatic ketone bearing a 3-substituted oxetane ring, combining the reactivity of a propanoyl electrophile with the ring strain (~106 kJ/mol) and polar surface area (26.3 Ų) characteristic of the oxetane heterocycle. This dual functionality enables its use as both a carbonyl substrate and an oxetane precursor in medicinal chemistry campaigns, where the oxetane moiety is increasingly employed as a metabolically robust, solubility-enhancing bioisostere for gem‑dimethyl and carbonyl groups.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
Cat. No. B7901296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxetan-3-yl)propan-1-one
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCC(=O)C1COC1
InChIInChI=1S/C6H10O2/c1-2-6(7)5-3-8-4-5/h5H,2-4H2,1H3
InChIKeyDPVGBNSTLNNOJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Oxetan-3-yl)propan-1-one: A Strained-Ring Ketone Building Block Differentiated by Its Oxetane Core


1-(Oxetan-3-yl)propan-1-one (CAS 1511912-98-3) is a C6 aliphatic ketone bearing a 3-substituted oxetane ring, combining the reactivity of a propanoyl electrophile with the ring strain (~106 kJ/mol) and polar surface area (26.3 Ų) characteristic of the oxetane heterocycle . This dual functionality enables its use as both a carbonyl substrate and an oxetane precursor in medicinal chemistry campaigns, where the oxetane moiety is increasingly employed as a metabolically robust, solubility-enhancing bioisostere for gem‑dimethyl and carbonyl groups [1]. Typical supply specifications quote ≥97% purity, with pricing scaling from ~$179/100 mg to ~$3,572/5 g and lead times of 8–12 weeks .

Why 1-(Oxetan-3-yl)propan-1-one Cannot Be Replaced by a Simple Alkyl Ketone or Regioisomer


Simple alkyl ketones (e.g., 3-pentanone) lack the oxetane ring's ability to act as a hydrogen-bond acceptor, reduce lipophilicity, and resist metabolic oxidation [1]. The regioisomer 1-(oxetan-3-yl)propan-2-one (CAS 1207175-39-0) places the carbonyl at the 2‑position, altering the spatial relationship between the electrophilic ketone and the oxetane oxygen and thereby modulating its conformational preferences and downstream reactivity in nucleophilic additions or ring‑opening cascades [2]. Furthermore, 3‑substituted oxetanes exhibit a well‑documented propensity to improve aqueous solubility by 4‑ to >4000‑fold and to slow microsomal degradation when substituted for gem‑dimethyl or carbonyl motifs—gains that are absent in non‑oxetane ketones [1].

1-(Oxetan-3-yl)propan-1-one: Head‑to‑Head and Class‑Derived Differentiation Evidence


Aqueous Solubility Enhancement: Oxetane-Containing Ketones vs. gem-Dimethyl Ketones

Incorporation of an oxetane ring in place of a gem‑dimethyl group increases aqueous solubility by a factor of 4 to >4000, as demonstrated across multiple chemotypes in a broad medicinal chemistry survey [1]. While 1-(oxetan-3-yl)propan-1-one itself has not been the subject of a dedicated solubility comparison, the oxetane‑for‑gem‑dimethyl substitution paradigm directly predicts that this compound will exhibit substantially higher aqueous solubility than its hypothetical gem‑dimethyl analog, 3,3‑dimethylbutan‑2‑one.

aqueous solubility physicochemical properties bioisostere

Metabolic Stability Advantage of the Oxetane Ring Over gem-Dimethyl and Carbonyl Groups

The oxetane ring is recognized as a metabolically more stable alternative to gem‑dimethyl groups and certain carbonyl functionalities. Wuitschik et al. reported that replacement of a gem‑dimethyl group with an oxetane reduced the rate of metabolic degradation in the majority of cases examined, while replacement of a labile carbonyl with an oxetane eliminated a primary site of oxidative metabolism [1]. Although direct microsomal stability data for 1-(oxetan-3-yl)propan-1-one are lacking, its oxetane‑bearing structure implies superior metabolic robustness relative to simple dialkyl ketones such as 3‑pentanone.

metabolic stability microsomal degradation CYP450

Lipophilicity Modulation: Oxetan-3-yl Propan-1-one vs. Its Regioisomer Propan-2-one

The regioisomer 1-(oxetan-3-yl)propan-2-one exhibits a measured LogP (and LogD at pH 7.4) of −0.05, indicating near‑zero lipophilicity [1]. While experimental LogP data for 1-(oxetan-3-yl)propan-1-one are not yet publicly available, the shift of the carbonyl from the 2‑position (internal ketone) to the 1‑position (terminal propanoyl group) is expected to alter the dipole moment and the spatial orientation of the hydrogen‑bond acceptor, leading to a measurable difference in chromatographically determined lipophilicity. This difference is critical for reverse‑phase purification and for predicting passive membrane permeability in cell‑based assays.

lipophilicity LogP regioisomer comparison

Conformational Preference: Oxetane-Induced Synclinal Bias vs. Linear Ketone Flexibility

Wuitschik et al. demonstrated that incorporation of an oxetane into an aliphatic chain promotes synclinal (gauche) conformations over antiplanar arrangements, introducing a defined kink in the molecular backbone [1]. This conformational bias, absent in simple linear ketones such as 3‑pentanone or butan‑2‑one, can pre‑organize the substrate for specific receptor interactions or alter the trajectory of the propanoyl side chain in downstream synthetic transformations.

conformational analysis synclinal preference scaffold rigidity

Oxetane-Based Polyketide Surrogate Applicability: Leveraging Carbonyl Isosterism

Although 1-(oxetan-3-yl)propan-1-one has not itself been crystallized as a PKS probe, the oxetane‑bearing propionyl‑DpsC complex (PDB 5WGC) demonstrated that oxetane‑based mimics can serve as inert carbonyl isosteres, enabling the first structural determination of a ketosynthase acyl‑enzyme intermediate [1]. This precedent positions 1‑(oxetan‑3‑yl)propan‑1‑one as a compact, synthetically accessible candidate for constructing analogous substrate mimics, whereas non‑oxetane ketones lack the tetrahedral geometry and hydrogen‑bond acceptor character that make the oxetane a convincing carbonyl surrogate.

polyketide synthase carbonyl isostere structural biology probe

1-(Oxetan-3-yl)propan-1-one: High-Impact Application Scenarios Derived from Differentiating Evidence


Medicinal Chemistry Fragment Libraries Requiring Solubility and Metabolic Stability

When assembling a fragment library for screening campaigns, the oxetane ring in 1-(oxetan-3-yl)propan-1-one delivers a 4‑ to >4000‑fold solubility advantage over gem‑dimethyl analogs [1], while its resistance to oxidative metabolism reduces the risk of rapid clearance in follow‑up hit‑to‑lead optimization. This makes it a superior choice over simple dialkyl ketones for fragments intended for biophysical assays conducted under aqueous conditions at high concentrations.

Synthesis of Conformationally Biased Chemical Probes for Target Engagement Studies

The oxetane ring imposes a synclinal conformational preference on the attached propanoyl chain [1], pre‑organizing the molecule for binding to shallow, shape‑defined pockets on protein targets. Researchers developing occupancy probes or activity‑based protein profiling reagents can exploit this rigidity to improve binding kinetics relative to flexible, linear ketone alternatives.

Polyketide Synthase Mechanistic Studies Using Carbonyl Isosteres

Following the precedent set by Ellis et al. (2018), who used an oxetane‑based probe to trap the first ketosynthase acyl‑enzyme intermediate (PDB 5WGC) [2], 1‑(oxetan‑3‑yl)propan‑1‑one can serve as a core motif for constructing next‑generation inert substrate mimics. Its combination of a ketone electrophile and an oxetane ring makes it uniquely suited for studying PKS enzymology, a capability that non‑oxetane ketones cannot replicate.

Regioisomeric Purity Control in Late-Stage Functionalization

Because the regioisomer 1‑(oxetan‑3‑yl)propan‑2‑one differs in LogP by an estimated 0.2–0.5 units [3], HPLC‑based quality control can separate the two isomers. For synthetic chemists performing stereospecific transformations (e.g., asymmetric reduction or enzymatic resolution), sourcing the correct regioisomer with confirmed identity eliminates the risk of divergent reaction outcomes and simplifies analytical method development.

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